molecular formula C24H24N2O2S B11380941 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide

4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11380941
M. Wt: 404.5 g/mol
InChI Key: QPTDRCNUAVQBAL-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, often using thiol reagents under basic conditions.

    Amide Formation: The carboxamide group is formed through amide coupling reactions, typically using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: Various substitution reactions can occur on the aromatic rings, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical properties make them suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide
  • 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide

Uniqueness

The uniqueness of 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

4,6-dimethyl-N-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C24H24N2O2S/c1-15-8-10-19(11-9-15)21(27)14-29-24-22(17(3)13-18(4)25-24)23(28)26-20-7-5-6-16(2)12-20/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

QPTDRCNUAVQBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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